

Application Notes and Protocols for D-Penicillamine in Preclinical Research

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Compound of Interest		
Compound Name:	DL-Penicillamine (Standard)	
Cat. No.:	B1346065	Get Quote

Topic: Use of D-Penicillamine in Animal Models of Wilson's Disease and Cystinuria

Audience: Researchers, scientists, and drug development professionals.

Part 1: D-Penicillamine in Animal Models of Wilson's Disease

Application Notes

D-Penicillamine is a first-line chelating agent used in the treatment of Wilson's disease, a rare autosomal recessive disorder caused by mutations in the ATP7B gene.[1][2][3] This genetic defect impairs biliary copper excretion, leading to toxic accumulation of copper, primarily in the liver and brain.[1][4][5] Animal models are indispensable for studying the pathophysiology of Wilson's disease and for evaluating the efficacy and safety of therapeutic agents like D-Penicillamine.

Mechanism of Action: D-Penicillamine's primary therapeutic effect in Wilson's disease is its function as a copper chelator.[6][7] It forms a stable, soluble complex with excess copper accumulated in tissues and blood.[4][6] This D-Penicillamine-copper complex is then readily excreted in the urine, thereby reducing the body's total copper burden and mitigating cellular toxicity.[1][5][6] Additionally, D-Penicillamine may induce the synthesis of metallothionein, a protein that sequesters copper in a non-toxic form within hepatocytes.[2]

Methodological & Application



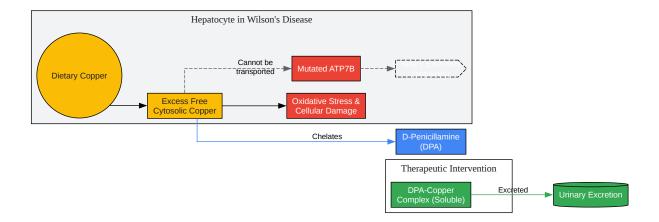


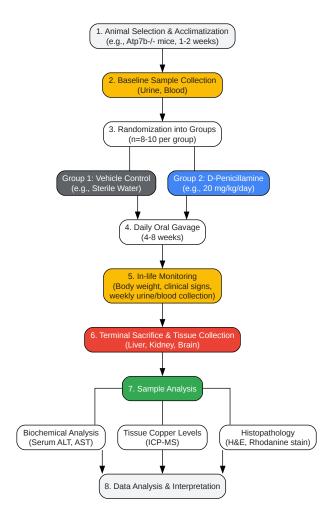
Relevant Animal Models: Several animal models have been established that recapitulate the hepatic copper overload characteristic of human Wilson's disease. These include:

- Long-Evans Cinnamon (LEC) Rat: This model has a spontaneous mutation in the Atp7b gene and develops severe hepatitis due to copper accumulation, making it suitable for studying liver-related pathologies.[3][8]
- Toxic Milk (tx) Mouse: These mice also have a mutation in the Atp7b gene, leading to copper buildup and liver disease if they are nursed by healthy mothers to prevent early-life copper deficiency.[3][8]
- Atp7b Knockout Mouse: Genetically engineered mice lacking a functional Atp7b gene provide a consistent model for studying the direct consequences of this genetic defect.[3]
- Labrador Retriever with Copper-Associated Hepatitis: Certain dog breeds, like the Labrador Retriever, have an inherited disorder of copper metabolism that serves as a valuable large animal model.

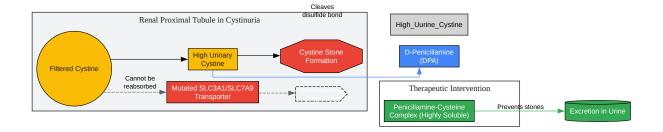
These models are crucial for preclinical testing of chelating agents, allowing for the evaluation of copper reduction in tissues and the assessment of therapeutic effects on liver function and pathology.











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